molecular formula C21H21FN4O3S B3019779 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine CAS No. 946302-47-2

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

Cat. No.: B3019779
CAS No.: 946302-47-2
M. Wt: 428.48
InChI Key: WMPUOMZLCQGAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, such as:

Uniqueness

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a fluorophenyl group with a piperazine and pyrimidine moiety makes it particularly valuable for targeted scientific research and industrial applications .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c1-16-23-20(15-21(24-16)29-18-5-3-2-4-6-18)25-11-13-26(14-12-25)30(27,28)19-9-7-17(22)8-10-19/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPUOMZLCQGAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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